2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol - 933698-97-6

2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol

Catalog Number: EVT-2872987
CAS Number: 933698-97-6
Molecular Formula: C10H13NO
Molecular Weight: 163.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reductive Amination: This method involves the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione with L-amino acid derivatives in the presence of a reducing agent. []
  • Tandem Reduction-Reductive Amination: This approach uses catalytic hydrogenation of 2-(2-nitrophenyl)-5-oxoalkanoic esters to initiate a sequence involving nitro group reduction, condensation with the carbonyl group, and cyclic imine reduction. []
  • Intramolecular Nitrone-Olefin Cycloaddition: This method utilizes N-alkenyl-substituted 2-allylanilines that undergo selective oxidation, intramolecular cycloaddition, and reductive cleavage to yield the desired benzazepine derivatives. []
  • Aryne-Mediated Arylation: This approach employs β-amino carbanions derived from 3-benzazepines and couples them with in situ generated arynes to produce 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines. []
Molecular Structure Analysis
  • N-alkylation: This reaction introduces alkyl groups at the nitrogen atom of the azepine ring, often through reductive amination or alkyl halide substitution. [, ]
  • Oxidation: Oxidation reactions can target various functional groups, leading to the formation of epoxides, ketones, or other oxidized derivatives. [, ]
  • Reduction: Reduction reactions, typically employing catalytic hydrogenation or metal hydrides, can reduce nitro groups, carbonyl groups, or double bonds within the molecule. [, , ]
Mechanism of Action
  • Angiotensin-Converting Enzyme (ACE) Inhibition: Derivatives like 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives are known to inhibit ACE, likely by binding to the active site of the enzyme and preventing the conversion of angiotensin I to angiotensin II. []
  • Vasopressin Receptor Antagonism: Certain derivatives, such as 2-phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide derivatives, act as antagonists at vasopressin receptors, potentially by competing with the endogenous ligand for receptor binding. [, ]
  • Muscarinic (M3) Receptor Antagonism: Specific derivatives, like 6-aryloxymethyl-5-hydroxy-2,3,4,5-[1H]-2-tetrahydrobenzazepin-4-one and its analogues, demonstrate antagonistic activity at muscarinic M3 receptors, possibly by blocking acetylcholine binding. [, ]
Physical and Chemical Properties Analysis
  • Solubility: Depending on the substituents, these compounds may exhibit varying solubility in water and organic solvents. []
  • Melting Point: The melting points of these derivatives can vary widely based on their structures and substituents. [, ]
  • Stability: The stability of these compounds can be influenced by factors like pH, temperature, and exposure to light or air. []
Applications
  • Development of Antihypertensive Agents: ACE inhibitors derived from this scaffold have been investigated for their potential in treating hypertension. [, ]
  • Treatment of Cardiovascular Diseases: Vasopressin receptor antagonists based on this framework have shown promise in addressing cardiovascular conditions. [, ]
  • Development of Antipsychotic Drugs: Derivatives targeting dopamine receptors have been explored for their potential in treating psychotic disorders. []
  • Exploration of Antiparasitic Agents: Certain derivatives have exhibited antiparasitic activity, prompting further research into their potential for treating parasitic infections. []

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives

  • Compound Description: This series of compounds, particularly compound 5a, exhibit potent angiotensin-converting enzyme (ACE) inhibition. [] This suggests potential use in treating hypertension. Compound 5a specifically demonstrated significant ACE inhibition in dogs. []
  • Relevance: These derivatives share the core benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, with modifications at positions 1 and 3. The presence of the acetic acid group at position 1 and variations in the amino group at position 3 contribute to their ACE inhibitory activity. []

Tetrahydro-1-benzazepines with antiparasitic activity

  • Compound Description: This class of compounds shows promise as antiparasitic drugs for Chagas disease and leishmaniasis. []
  • Relevance: These compounds share the core tetrahydro-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] While specific substitutions vary, the shared scaffold suggests potential for exploring antiparasitic activity in derivatives of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.

(1′S,3S)-3-[(1′-(Ethoxycarbonyl)-3′-phenylpropyl)amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride (3)

  • Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor. []
  • Relevance: This derivative shares the core benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, modified with an acetic acid hydrochloride group at position 1, an oxo group at position 2, and a complex amino substituent at position 3. [] Similarities in the core structure suggest potential ACE inhibitory activity could be explored in analogs of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.

2,3,4,5-Tetrahydro-1H-1-benzazepine-5-carboxylic Esters

  • Compound Description: This group of compounds, both substituted and unsubstituted, demonstrate diastereoselectivity in their synthesis. The transannular ester group at position 5 significantly influences the stereochemistry of the product. []
  • Relevance: These compounds share the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The research highlights the importance of substituent position and stereochemistry, which could be relevant when exploring the properties and potential applications of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.

2-Alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines

  • Compound Description: This class of polyfunctionalized compounds is synthesized through a three-step sequence involving selective oxidation, intramolecular cycloaddition, and reductive cleavage. []
  • Relevance: These compounds share the core tetrahydro-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, with an additional epoxy group bridging positions 1 and 4, and an alkenyl substituent at position 2. [] The synthetic pathway described might offer insights into modifying 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol to create new derivatives.

2-Alkenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols

  • Compound Description: These compounds are synthesized through a similar three-step sequence as the 2-Alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines, ultimately yielding a hydroxyl group at position 4. []
  • Relevance: This series bears a close structural resemblance to 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, differing only in the position of the hydroxyl group on the seven-membered ring and the presence of a 2-alkenyl substituent. [] This comparison highlights the impact of substituent position on the properties of these benzazepine derivatives.

1-[(2-Thiazolin-2-yl)-amino]acetyl-4-(1,3-dithiol-2-ylidene)-2,3,4,5-tetrahydro-1H-1-benzazepin-3,5-dione hydrochloride (KF-14363)

  • Compound Description: KF-14363 displays significant hepatoprotective properties. Studies reveal its ability to inhibit serum transaminase increase, reduce liver triglyceride levels, and improve liver regeneration in various experimental models. [, , ]
  • Relevance: This compound shares the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, with modifications including a dithiol-ylidene group at position 4, a (thiazolinyl)aminoacetyl group at position 1, and oxo groups at positions 3 and 5. [, , ] The presence of the benzazepine scaffold suggests that exploring hepatoprotective potential in analogs of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol might be of interest.

1-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones

  • Compound Description: This family of compounds, including the clinically relevant clobazam and triflubazam, exhibit psychotherapeutic properties. []
  • Relevance: These compounds represent a benzodiazepine class, differing from the benzazepine structure of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by the presence of an additional nitrogen in the seven-membered ring. [] Although structurally distinct, the shared seven-membered ring system and their biological activities highlight the potential of exploring related heterocyclic structures for therapeutic applications.

Methyl (Z)-(4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ylidene)acetate (1a)

  • Compound Description: This compound is synthesized stereoselectively using a Horner-Wadsworth-Emmons reaction. [] The research focuses on achieving high Z-selectivity for the methylidene group introduced at position 5.
  • Relevance: This compound shares the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The successful application of a stereoselective synthesis strategy for this compound might be relevant for future work on 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol and its derivatives.

4-Amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,3,5-triones

  • Compound Description: This class of compounds is primarily synthesized via the cyclization of N′,N′-disubstituted anthranilic hydrazides with 1,1′-oxalyldiimidazole. [, ]
  • Relevance: These compounds, like the 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, are benzodiazepines. [, ] They differ from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by the presence of an extra nitrogen in the seven-membered ring. While structurally distinct, their synthesis and potential biological activities might offer insights for exploring related structures based on 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.

4-Alkoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,3,5-triones

  • Compound Description: These compounds are efficiently synthesized by reacting O-alkyl (N-phenylanthranilo)hydroxamic acids with oxalyl chloride. []

2,3,4,5-Tetrahydro-2,5-epoxy-1H-1-benzazepines

  • Compound Description: Initially misidentified as 4,5-dihydro-3H-1-benzazepin-5-ols, these compounds contain an epoxy bridge between positions 2 and 5 of the benzazepine ring. []
  • Relevance: These compounds share the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol but possess an additional epoxy group. [] This structural difference highlights the importance of correctly identifying and differentiating between similar benzazepine derivatives.

3-[1-(Phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanones and analogs

  • Compound Description: This series, specifically compound TAK-147, demonstrates potent and selective central acetylcholinesterase (AChE) inhibitory activity. [, , ] This suggests potential for treating neurological disorders like Alzheimer's disease.
  • Relevance: These compounds feature a 2,3,4,5-tetrahydro-1H-1-benzazepine moiety linked to a piperidine ring via a propanone linker. [, , ] While structurally distinct from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, they demonstrate the potential of incorporating the benzazepine scaffold into larger molecules with biological activity.

6-Aryloxymethyl-5-hydroxy-2,3,4,5-[1H]-2-tetrahydrobenzazepin-4-one

  • Compound Description: This compound shows potential as a muscarinic (M3) antagonist. []
  • Relevance: This compound features a tetrahydro-2-benzazepin-4-one core, differing from the tetrahydro-1H-1-benzazepin-3-ol structure by the presence of an oxo group at position 4 and an aryloxymethyl substituent at position 6. [] Despite the structural variations, its biological activity highlights the potential of exploring modifications to the benzazepine scaffold for targeting muscarinic receptors.

5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones

  • Compound Description: This series of compounds exhibit selective antagonist activity against muscarinic (M3) receptors. []
  • Relevance: Similar to the previous compound, this series features a tetrahydro-2-benzazepin-4-one core, differing from the tetrahydro-1H-1-benzazepin-3-ol structure by the presence of an oxo group at position 4. [] The development of selective M3 antagonists within this series underscores the potential for exploring modifications to the benzazepine core to achieve specific pharmacological profiles.

3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)

  • Compound Description: This compound demonstrates high affinity for the D1 dopamine receptor. [] It belongs to the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine series, with the 6-bromo derivatives exhibiting comparable affinities to their 6-chloro counterparts. []
  • Relevance: This compound shares the core tetrahydro-1H-3-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The variations in substituents and their impact on D1 receptor affinity provide insights for designing and synthesizing potentially bioactive derivatives of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.

2-Phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide derivatives

  • Compound Description: This series of compounds shows arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. [] Introducing specific substituents to the benzoyl moiety, such as a phenyl or a 4-substituted phenyl group, enhances both binding affinity and antagonistic activity. []
  • Relevance: This series incorporates the 2,3,4,5-tetrahydro-1H-1-benzazepine moiety as a key structural element. [] Although structurally distinct from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, it underscores the potential of utilizing the benzazepine scaffold in developing molecules with targeted biological activities, such as AVP antagonism.

2-Phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl)benzanilide derivatives

  • Compound Description: This series demonstrates arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. [] Introducing hydrophilic substituents at position 5 of the benzodiazepine ring improves oral bioavailability. []
  • Relevance: This series incorporates the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine moiety, differing from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by the presence of an additional nitrogen in the seven-membered ring. [] Nonetheless, their biological activity as AVP antagonists highlights the potential of exploring modifications to related seven-membered heterocyclic systems, including those based on the benzazepine core, for developing novel therapeutic agents.

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

  • Compound Description: This compound serves as a crucial intermediate in various syntheses, including 5-HT2C receptor agonists, dopamine D3 receptor ligands, and inhibitors of phenylethanolamine N-methyltransferase and Farnesyl transferase. []
  • Relevance: This compound is a benzodiazepine derivative, differing from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by an additional nitrogen in the seven-membered ring. [] Despite the structural difference, its versatility as a synthetic building block highlights the broader significance of exploring related heterocyclic systems, including benzazepines, for medicinal chemistry applications.

N‐[((3′,4′‐Dichlorophenyl)methyl)sulfonyl]‐3‐methyl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepine (26)

  • Compound Description: This compound adopts a chair conformation, confirmed by 1H-1H coupling analysis, γ-gauche effects, and single-crystal X-ray structure analysis. []
  • Relevance: Compound 26 belongs to the N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepine class. [] While structurally distinct from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, it highlights the importance of conformational analysis in understanding the structure-activity relationships of benzazepine derivatives.

6,8-Dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2a)

  • Compound Description: Compound 2a crystallizes in an orthorhombic system with space group Pmn21 (No. 31) []
  • Relevance: This compound features a tetrahydro-1H-benzo[b]azepin-4-ol core, closely resembling 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The structural similarities provide insights into the crystallization behavior and potential solid-state properties of related benzazepine derivatives.

22. 8-Chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2b)* Compound Description: Compound 2b crystallizes in a monoclinic system with space group P21/m (No. 11) []* Relevance: Similar to 2a, this compound also features a tetrahydro-1H-benzo[b]azepin-4-ol core, closely resembling 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The structural similarities, alongside differences in crystallization behavior compared to 2a, emphasize the impact of substituents on the solid-state properties of these benzazepine derivatives.

Properties

CAS Number

933698-97-6

Product Name

2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22

InChI

InChI=1S/C10H13NO/c12-9-6-5-8-3-1-2-4-10(8)11-7-9/h1-4,9,11-12H,5-7H2

InChI Key

RLJMKTMJVWFUMN-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2NCC1O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.